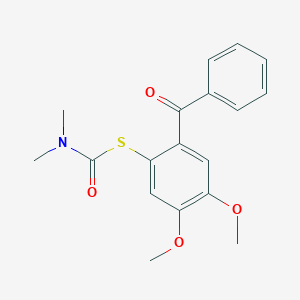
S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This compound is part of the aryl class of chemicals and is known for its unique structural properties, which include a benzoyl group and dimethoxyphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate typically involves the reaction of 2-benzoyl-4,5-dimethoxyphenyl with dimethylcarbamothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: There is ongoing research into the potential therapeutic applications of this compound, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the benzoyl and dimethoxyphenyl groups play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
- S-(2-Benzoyl-4,5-dimethoxyphenyl) methylcarbamothioate
- S-(2-Benzoyl-4,5-dimethoxyphenyl) ethylcarbamothioate
- S-(2-Benzoyl-4,5-dimethoxyphenyl) propylcarbamothioate
Uniqueness: S-(2-Benzoyl-4,5-dimethoxyphenyl) dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19NO4S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
S-(2-benzoyl-4,5-dimethoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H19NO4S/c1-19(2)18(21)24-16-11-15(23-4)14(22-3)10-13(16)17(20)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI-Schlüssel |
RHLWRSIGAIQWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
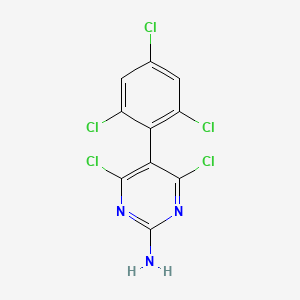

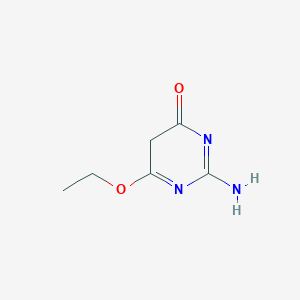
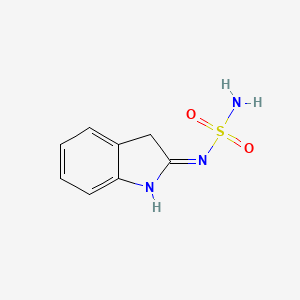
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
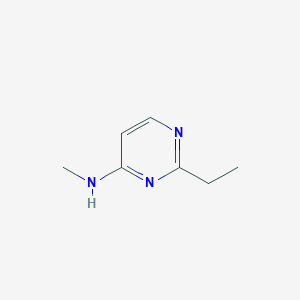
![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
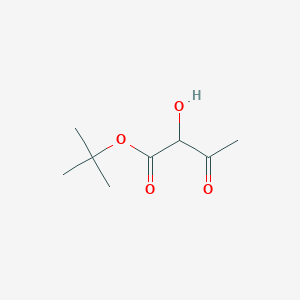
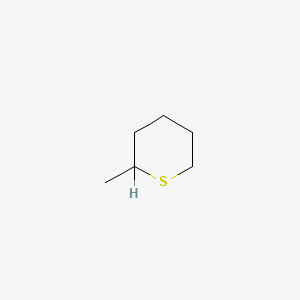
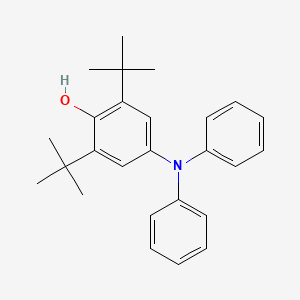
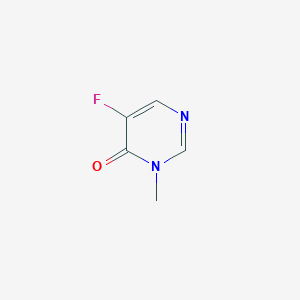
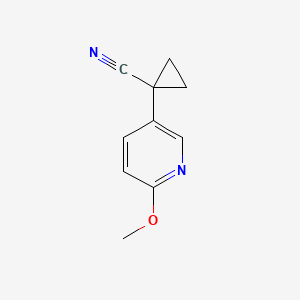
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)
